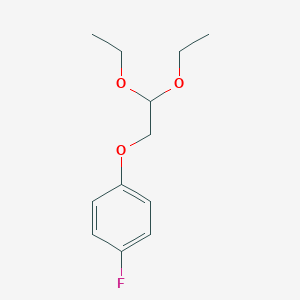

1-(2,2-Diethoxyethoxy)-4-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diethoxyethoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISQDLGUCGVTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=C(C=C1)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466181 | |

| Record name | 2-(4-fluoro-phenoxy)-acetaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59769-37-8 | |

| Record name | 2-(4-fluoro-phenoxy)-acetaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2,2 Diethoxyethoxy 4 Fluorobenzene and Analogues

Targeted Synthesis of Fluorinated Aryl Ethers

The creation of the C-O bond between the fluorinated aromatic ring and the ethoxyethoxy side chain is a critical step in the synthesis of 1-(2,2-diethoxyethoxy)-4-fluorobenzene. Modern organic synthesis offers several powerful techniques to achieve this transformation efficiently and with high yields.

Transition Metal-Catalyzed Cross-Coupling Methodologies for Aryl Ether Formation

Palladium-catalyzed cross-coupling reactions have emerged as a highly effective method for the formation of C-O bonds, particularly in the synthesis of fluorinated alkyl aryl ethers. nih.govnih.gov These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable base.

A notable protocol utilizes the commercially available precatalyst tBuBrettPhos Pd G3 with cesium carbonate (Cs₂CO₃) as the base in toluene. nih.govacs.org This system has demonstrated high efficiency for the cross-coupling of (hetero)aryl bromides with a variety of fluorinated alcohols. nih.gov Key advantages of this methodology include short reaction times, excellent tolerance of various functional groups, and applicability to both electron-rich and electron-poor aromatic systems. nih.govdocumentsdelivered.com

Table 1: Key Features of Palladium-Catalyzed C-O Cross-Coupling

| Feature | Description |

|---|---|

| Catalyst | tBuBrettPhos Pd G3 |

| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) nih.gov |

| Solvent | Toluene |

| Reactants | (Hetero)aryl bromides and fluorinated alcohols |

| Advantages | Short reaction times, broad functional group tolerance, high yields |

| Applications | Synthesis of fluorinated alkyl aryl ethers, including ¹⁸F-labeled compounds nih.govnih.gov |

The mechanism of this transformation involves a catalytic cycle that includes oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the alcohol, and reductive elimination to form the desired aryl ether and regenerate the palladium(0) catalyst. The choice of ligand, such as tBuBrettPhos, is crucial for the efficiency of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps.

Classic Etherification Protocols and Modern Adaptations

While modern transition metal-catalyzed methods are powerful, classic etherification protocols and their contemporary adaptations remain relevant in the synthesis of aryl ethers.

The Williamson ether synthesis is a long-established and versatile method for preparing ethers. wikipedia.orgmasterorganicchemistry.com This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com In the context of this compound, this would typically involve the reaction of sodium 4-fluorophenoxide with 2-bromo-1,1-diethoxyethane. The reaction is known for its broad scope and is widely used in both laboratory and industrial settings. wikipedia.org However, for aryl ether synthesis, the reaction is generally limited to the use of a phenoxide and an alkyl halide, as aryl halides are typically unreactive towards Sₙ2 displacement. masterorganicchemistry.com

The Chan-Lam coupling reaction offers a valuable alternative for the formation of aryl ethers. wikipedia.orgorganic-chemistry.org This copper-catalyzed cross-coupling reaction utilizes an aryl boronic acid and an alcohol to form the corresponding aryl ether. wikipedia.org A key advantage of the Chan-Lam coupling is that it can be conducted at room temperature and is open to the air, making it a more operationally simple procedure compared to some palladium-catalyzed systems. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a copper-aryl complex, followed by reductive elimination to yield the aryl ether. wikipedia.org

Table 2: Comparison of Classic and Modern Etherification Protocols

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Williamson Ether Synthesis | Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.orgbyjus.com | Broad scope, simple, widely used. wikipedia.org | Not suitable for aryl halides, potential for elimination side reactions. masterorganicchemistry.com |

| Chan-Lam Coupling | Copper-catalyzed coupling of an aryl boronic acid and an alcohol. wikipedia.org | Mild reaction conditions, air-tolerant, broad substrate scope. wikipedia.orgorganic-chemistry.org | Mechanism can be complex. wikipedia.org |

Strategies for Direct Fluorine Introduction and Fluorinated Bioisostere Synthesis

The introduction of fluorine into aromatic rings is a critical aspect of synthesizing compounds like this compound. Direct fluorination methods and the synthesis of fluorinated bioisosteres are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts to molecules. selvita.com

Direct electrophilic fluorination of aromatic compounds can be challenging due to the high reactivity of elemental fluorine, which often leads to a lack of selectivity and decomposition of the starting material. nih.gov However, methods have been developed to control this reactivity, such as using diluted fluorine gas at low temperatures or employing electrophilic fluorinating reagents like NF₄BF₄. dtic.milgoogle.com Nucleophilic aromatic substitution (SₙAr) reactions are another common strategy, particularly for arenes bearing electron-withdrawing groups. The classic Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt, is a well-established method for introducing a single fluorine atom onto an aromatic ring. thieme-connect.de

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool in drug design. selvita.com Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group, which can lead to improved metabolic stability, binding affinity, and lipophilicity. tandfonline.com The synthesis of fluorinated bioisosteres often involves the incorporation of fluorine-containing building blocks into a target molecule. nih.govnih.gov For example, the difluoroethyl group can mimic a methoxy group, and its introduction can enhance the bioactivity and metabolic stability of a molecule. nih.gov

Methodologies for Acetal (B89532) Formation

Acid-Catalyzed Acetalization and Mechanistic Considerations

The most common method for acetal formation is the acid-catalyzed reaction of an aldehyde or ketone with an excess of an alcohol. libretexts.orgwikipedia.org In the synthesis of this compound, the precursor aldehyde, 2-(4-fluorophenoxy)acetaldehyde, would be reacted with ethanol in the presence of an acid catalyst.

The mechanism of acid-catalyzed acetal formation is a reversible process that proceeds through a hemiacetal intermediate. libretexts.orgyoutube.com The key steps are:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic attack by the alcohol: An alcohol molecule attacks the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com

Deprotonation: A proton is removed from the newly added oxygen to form a neutral hemiacetal. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated to form a good leaving group (water). youtube.comyoutube.com

Elimination of water: The departure of a water molecule generates a resonance-stabilized carbocation (an oxocarbenium ion). youtube.com

Nucleophilic attack by a second alcohol molecule: A second molecule of alcohol attacks the carbocation. libretexts.org

Deprotonation: Removal of a proton from the newly added oxygen yields the final acetal product. libretexts.org

To drive the equilibrium towards the acetal product, it is often necessary to remove the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus or molecular sieves. libretexts.orgwikipedia.org

Photo-organocatalytic Approaches to Acetal Synthesis

In recent years, photo-organocatalytic methods have emerged as a milder and more environmentally friendly alternative for acetal synthesis. blogspot.com These methods utilize a photocatalyst, such as thioxanthenone, and a light source to promote the acetalization of aldehydes. blogspot.comresearchgate.net This approach offers a green alternative to traditional acid-catalyzed methods, often proceeding under neutral conditions and with high efficiency. blogspot.com While the application of this specific methodology to the synthesis of this compound has not been explicitly detailed, it represents a promising area for future synthetic development.

Development of Acetal Radical Precursors in Carbon-Carbon Bond Formations

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. Modern methodologies increasingly focus on the use of radical precursors that offer unique reactivity under mild conditions. Acetal moieties, traditionally seen as protecting groups for carbonyls, have emerged as versatile precursors for generating radical species. The cyclization of α-iodo mixed acetals derived from cycloalkenols has demonstrated the ability to introduce two different carbon chains with high stereoselectivity and regioselectivity researchgate.net. This process involves the formation of multiple new C-C bonds in a single operation, showcasing the efficiency of radical-based strategies researchgate.net.

In the context of synthesizing analogues of this compound, acetal radical precursors could be employed to construct complex side chains or to functionalize the aromatic ring indirectly. For instance, a bromoacetal tethered to a fluorinated aromatic system could undergo intramolecular radical cyclization to form a new ring structure. Such strategies, including intramolecular allylations of acetals and the cyclization of allenyl bromoacetals, have been investigated for the stereoselective synthesis of complex molecules researchgate.net. While direct application to the linear diethoxyethoxy side chain of the target compound is less straightforward, this methodology is highly relevant for creating structurally diverse analogues by modifying the ether portion of the molecule, potentially leading to novel compounds with unique properties. The ability to form multiple C-C bonds in one step highlights the synthetic efficiency of this approach researchgate.net.

Convergent and Divergent Synthetic Pathways to the Target Compound

Synthetic strategies can be broadly categorized as convergent or divergent, each offering distinct advantages in the preparation of a target molecule and its analogues.

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a classic convergent pathway is the Williamson ether synthesis. This method would involve coupling two main building blocks: the sodium salt of 4-fluorophenol (B42351) and 2-bromo-1,1-diethoxyethane.

Fragment A Synthesis: 4-fluorophenol is commercially available or can be readily prepared. It is deprotonated with a base like sodium hydride (NaH) to form sodium 4-fluorophenoxide.

Fragment B Synthesis: 2-bromo-1,1-diethoxyethane is also a known reagent.

Coupling: The two fragments are reacted, typically in a polar aprotic solvent such as dimethylformamide (DMF), to form the final ether linkage.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is progressively modified to create a library of related compounds. This is particularly useful for structure-activity relationship (SAR) studies. For this compound and its analogues, a divergent synthesis could start from a versatile precursor like 4-fluorophenol.

Starting Material: 4-Fluorophenol.

Alkylation with a Bifunctional Reagent: The phenol (B47542) is first reacted with a reagent containing both a leaving group and a protected functional group, for example, 2-(2-bromoethoxy)tetrahydro-2H-pyran.

Diversification Point: After the initial etherification, the protecting group (tetrahydropyranyl, THP) is removed to reveal a primary alcohol, yielding 2-(4-fluorophenoxy)ethanol. This common intermediate can then be reacted with a variety of electrophiles to generate a diverse set of analogues.

Final Step for Target Compound: To obtain the target compound, 2-(4-fluorophenoxy)ethanol would be reacted under specific conditions to form the diethyl acetal.

This divergent pathway enables the efficient production of numerous analogues from a single, readily accessible intermediate, facilitating the exploration of chemical space around the target structure.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. sigmaaldrich.com This involves designing syntheses that are safer, more efficient, and produce less waste. sigmaaldrich.comacs.org

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting reactant atoms into the desired product. taylorandfrancis.comrsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. acs.orgrsc.org

% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.org

For the Williamson ether synthesis of this compound from 4-fluorophenol and 2-bromo-1,1-diethoxyethane with sodium hydride:

C₆H₅FO + NaH + C₆H₁₃BrO₂ → C₁₂H₁₇FO₃ + NaBr + H₂

This reaction generates sodium bromide (NaBr) and hydrogen gas (H₂) as stoichiometric byproducts, which lowers its atom economy. In contrast, catalytic reactions, such as addition reactions, often exhibit 100% atom economy in theory, as all reactant atoms are incorporated into the product. rsc.orgjocpr.com For instance, a hypothetical direct catalytic addition of 2-vinyloxy-1,1-diethoxyethane to 4-fluorophenol would be highly atom-economical.

Waste Minimization: A key goal of green chemistry is the prevention of waste. sigmaaldrich.comacs.org Strategies for waste minimization in the synthesis of the target compound include:

Catalytic Processes: Using catalytic reagents instead of stoichiometric ones minimizes inorganic salt waste (e.g., NaBr). sigmaaldrich.com Catalytic Williamson ether synthesis (CWES) at high temperatures is a potential route for producing alkyl aryl ethers with water as the only byproduct, significantly improving the process's green profile. acs.orgresearchgate.net

Process Integration: Designing multi-step syntheses where intermediates are not isolated ("one-pot" reactions) can drastically reduce the use of solvents for extraction and purification, thereby minimizing waste streams. researchgate.net

| Metric | Description | Relevance to Synthesis |

| Atom Economy | Measures the efficiency of incorporation of reactant atoms into the final product. taylorandfrancis.comjocpr.com | High atom economy reactions (e.g., additions, rearrangements) are preferred over substitutions or eliminations which generate byproducts. jocpr.com |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. taylorandfrancis.com | A lower E-factor indicates a greener process with less waste. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials (reactants, solvents, reagents) used to the mass of the final product. msu.edu | A lower PMI signifies a more efficient and less wasteful process. |

Solvents account for a significant portion of the waste generated in chemical synthesis. semanticscholar.org The selection of environmentally benign solvents is therefore a critical aspect of green chemistry. sigmaaldrich.com Traditional solvents used in ether synthesis, such as DMF, dichloromethane, and benzene (B151609), are often toxic and difficult to dispose of. ijsr.net

Greener alternatives include:

Water: As a reaction medium, water is non-toxic, non-flammable, and abundant. ijsr.netijsr.in While reactants may have low solubility, "on water" chemistry, where reactions occur at the organic-water interface, can sometimes lead to enhanced reactivity. ijsr.in

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative solvent. ijsr.net Its properties can be tuned by adjusting pressure and temperature, and it is easily removed from the reaction mixture.

Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), are becoming increasingly popular. sigmaaldrich.com 2-MeTHF is derived from sources like corncobs, while CPME is noted for its stability, resistance to peroxide formation, and ease of recovery from aqueous streams. sigmaaldrich.com

Ionic Liquids: These are salts that are liquid at low temperatures. They have negligible vapor pressure, reducing air pollution, and can often be recycled. ijsr.net Their properties can be tailored by modifying the cation and anion.

| Solvent | Key Green Attributes | Potential Application in Synthesis |

| Water | Non-toxic, non-flammable, abundant. ijsr.net | Phase-transfer catalysis for Williamson ether synthesis. |

| Ethanol | Biodegradable, low toxicity, derived from renewable resources. thecalculatedchemist.com | A safer alternative to methanol or other polar aprotic solvents. |

| 2-MeTHF | Derived from renewable biomass, higher boiling point than THF. sigmaaldrich.com | Replacement for THF or other etheral solvents. |

| CPME | Resists peroxide formation, hydrophobic, easily recovered. sigmaaldrich.com | Alternative to THF, MTBE, and 1,4-dioxane in organometallic reactions or substitutions. sigmaaldrich.com |

| scCO₂ | Non-toxic, readily available, easily removed post-reaction. ijsr.net | Medium for catalytic reactions, potentially reducing the need for organic solvents. |

Catalysis is a fundamental pillar of green chemistry, offering pathways that are more efficient and less wasteful than stoichiometric reactions. sigmaaldrich.com

Organocatalysis: This field uses small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive heavy metals. For the synthesis of fluorinated compounds, organocatalysts have been successfully used in asymmetric fluorination reactions, demonstrating high enantioselectivity. chimia.chbeilstein-journals.org While not directly forming the ether bond, organocatalysis could be applied to synthesize chiral building blocks for more complex analogues of the target compound.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity (chemo-, regio-, and stereo-) under mild, aqueous conditions. nih.govrsc.org Enzymes like lipases, esterases, and alcohol dehydrogenases are well-established for various transformations. nih.gov Recently, research into ether-bond forming enzymes, such as prenyltransferases from archaea, is expanding the biocatalytic toolbox. nih.govchemrxiv.org Such enzymes could offer a highly sustainable route to alkyl aryl ethers, operating with high precision and under environmentally friendly conditions. nih.govchemrxiv.org The enzymatic synthesis of fluorinated compounds is also a growing field, with enzymes like fluorinases capable of forming C-F bonds directly. nih.gov

Photocatalysis: Visible-light photocatalysis uses light energy to drive chemical reactions, often at ambient temperature. beilstein-journals.org This technology has been applied to the formation of C-O bonds. rsc.orgsemanticscholar.org For instance, photocatalytic radical coupling strategies have been developed for the synthesis of perfluoroalkoxylated arenes. rsc.orgsemanticscholar.org These methods can proceed under mild conditions and tolerate a wide variety of functional groups, suggesting a potential route for the synthesis of this compound by coupling 4-fluorophenol with a suitable radical precursor for the diethoxyethoxy group under photocatalytic conditions. rsc.orgsemanticscholar.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 2,2 Diethoxyethoxy 4 Fluorobenzene

Reactivity of the Acetal (B89532) Moiety

The acetal group, characterized by a carbon atom bonded to two alkoxy groups, is a key reactive center in 1-(2,2-diethoxyethoxy)-4-fluorobenzene. Its reactivity is primarily manifested in hydrolysis, radical transformations, and nucleophilic substitution reactions.

Acid-Catalyzed Hydrolysis and Carbonyl Compound Regeneration

Acetals are generally stable in neutral or basic conditions but are susceptible to hydrolysis under acidic conditions to regenerate the corresponding carbonyl compound and alcohols. libretexts.orgorganicchemistrytutor.com For this compound, acid-catalyzed hydrolysis would yield 4-fluorophenoxyacetaldehyde and two molecules of ethanol.

The mechanism of this reaction involves a series of protonation and deprotonation steps, as illustrated below:

Protonation of an ether oxygen: The reaction is initiated by the protonation of one of the ethoxy groups by an acid catalyst, making it a good leaving group.

Formation of an oxonium ion: The protonated ethoxy group departs as ethanol, leading to the formation of a resonance-stabilized oxonium ion.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Formation of a hemiacetal: Deprotonation of the resulting intermediate yields a hemiacetal.

Protonation of the remaining ether oxygen: The other ethoxy group is then protonated.

Elimination of the second alcohol molecule: This leads to the formation of a protonated aldehyde.

Deprotonation: Finally, deprotonation yields the parent aldehyde, 4-fluorophenoxyacetaldehyde.

The rate of this hydrolysis is dependent on several factors, including the acidity of the medium and the electronic nature of the substituents on the aromatic ring. Studies on substituted benzaldehyde (B42025) acetals have shown that electron-donating groups on the aromatic ring can accelerate the hydrolysis by stabilizing the intermediate carbocation, while electron-withdrawing groups have a retarding effect. nih.govresearchgate.netsci-hub.ru The fluorine atom at the para position of the benzene (B151609) ring in this compound, being an electron-withdrawing group, is expected to decrease the rate of hydrolysis compared to its non-fluorinated analog.

Table 1: Predicted Relative Hydrolysis Rates of Substituted Phenoxyacetaldehyde Diethyl Acetals

| Substituent on Phenyl Ring | Electronic Effect | Predicted Relative Rate of Hydrolysis |

| 4-Methoxy | Electron-donating | Faster |

| 4-Methyl | Electron-donating | Faster |

| Hydrogen | Neutral | Reference |

| 4-Fluoro | Electron-withdrawing | Slower |

| 4-Nitro | Strongly electron-withdrawing | Much Slower |

This table is illustrative and based on established electronic effects of substituents on reaction rates. Actual kinetic data for these specific compounds may vary.

Transformations Involving Acetal Radicals

While less common than hydrolysis, acetals can undergo transformations involving radical intermediates. The generation of a radical at the acetal carbon can be achieved through various methods, such as hydrogen atom abstraction by a potent radical initiator. Once formed, this acetal radical can participate in a variety of reactions, including cyclizations if an unsaturated moiety is present elsewhere in the molecule. mdpi.comresearchgate.netwikipedia.org

For this compound, the formation of a radical at the acetal carbon would create a reactive intermediate that could potentially undergo intramolecular cyclization if a suitable radical acceptor were present in the molecule. However, in the absence of such a group, the radical would likely participate in intermolecular reactions, such as addition to alkenes or abstraction of a hydrogen atom from the solvent. The study of radical reactions often involves specific initiators and reaction conditions designed to favor radical pathways over ionic ones.

Nucleophilic Addition and Substitution Pathways at the Acetal Carbon

Direct nucleophilic substitution at the acetal carbon is generally difficult due to the presence of two alkoxy groups, which are poor leaving groups. spcmc.ac.in However, under certain conditions, particularly with the assistance of a Lewis acid, nucleophilic substitution can occur. The Lewis acid coordinates to one of the oxygen atoms, facilitating its departure and generating an oxonium ion intermediate, which is then susceptible to attack by a nucleophile.

The stereochemistry of such substitution reactions can be influenced by the structure of the acetal and the nature of the nucleophile. nih.gov In the case of this compound, the incoming nucleophile would replace one of the ethoxy groups. The presence of the 4-fluorophenyl group could influence the stability of the intermediate oxonium ion and thus the feasibility and outcome of the reaction. For instance, intramolecular nucleophilic attack from an appropriately positioned functional group could lead to cyclization. cas.cn

Reactivity of the Aryl Ether Linkage

The bond between the aromatic ring and the ether oxygen is another site of potential reactivity in this compound. This linkage can undergo cleavage under harsh conditions or participate in molecular rearrangement reactions.

Cleavage Mechanisms and Functional Group Interconversions

Aryl ethers are known for their general stability, but the C-O bond can be cleaved under forcing conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgrsc.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether like this compound, the cleavage will always produce a phenol (B47542) and an alkyl halide, as the sp2-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org

The mechanism involves the following steps:

Protonation of the ether oxygen: The ether oxygen is protonated by the strong acid.

Nucleophilic attack: The halide ion (Br- or I-) then acts as a nucleophile and attacks the carbon of the diethoxyethoxy group, leading to the cleavage of the C-O bond and the formation of 4-fluorophenol (B42351) and the corresponding haloacetal.

The ease of cleavage depends on the strength of the acid and the nucleophilicity of the halide, with HI being more effective than HBr. This cleavage reaction provides a route for the conversion of the aryl ether functionality into a hydroxyl group, which can then be further functionalized.

Molecular Rearrangement Reactions

Aryl ethers can undergo molecular rearrangements, such as the Fries and Claisen rearrangements, which are synthetically useful for the formation of new carbon-carbon bonds.

Fries Rearrangement: The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. sigmaaldrich.combyjus.comwikipedia.orgorganic-chemistry.org While this compound is an ether and not an ester, it is important to consider that if the side chain were to be modified to an acyl group, the resulting phenyl ester could undergo this rearrangement. The reaction is ortho and para selective, with the regioselectivity often being temperature-dependent. The presence of the fluorine atom on the benzene ring would influence the electronic properties of the ring and could affect the regiochemical outcome of the rearrangement. uminho.ptresearchgate.net

Claisen Rearrangement: The Claisen rearrangement is a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol upon heating. libretexts.orgorganic-chemistry.orglibretexts.orgucalgary.ca This reaction is specific to allyl ethers and therefore would not directly apply to this compound, which lacks an allyl group. However, if the diethoxyethoxy group were to be replaced with an allyloxy group, the resulting allyl 4-fluorophenyl ether would be a candidate for a Claisen rearrangement. The concerted, pericyclic mechanism of the Claisen rearrangement is well-established, and the presence of substituents on the aromatic ring can influence the rate and regioselectivity of the reaction. libretexts.orgsemanticscholar.orgsemanticscholar.org

Table 2: Summary of Potential Reactions of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Expected Products |

| Acetal Moiety | Acid-Catalyzed Hydrolysis | H₃O⁺ | 4-Fluorophenoxyacetaldehyde, Ethanol |

| Acetal Moiety | Radical Transformation | Radical Initiator | Various radical-derived products |

| Acetal Moiety | Nucleophilic Substitution | Lewis Acid, Nucleophile | Substituted acetal |

| Aryl Ether Linkage | Cleavage | HBr or HI, heat | 4-Fluorophenol, Haloacetal |

| Aryl Ether Linkage | Fries Rearrangement (of ester analog) | Lewis Acid | Ortho- and para-hydroxy acylphenones |

| Aryl Ether Linkage | Claisen Rearrangement (of allyl analog) | Heat | Ortho-allyl-4-fluorophenol |

This table provides a summary of the expected reactivity based on the functional groups present in the molecule and general organic chemistry principles.

Influence of the Fluorine Substituent on Aromatic Reactivity

The fluorine atom at the para position of the benzene ring exerts a significant, albeit complex, influence on the molecule's reactivity. This influence is a delicate interplay of two opposing electronic effects: the inductive effect and the resonance effect.

In the context of electrophilic aromatic substitution (EAS), a reaction in which an electrophile replaces a hydrogen atom on the aromatic ring, the fluorine atom is generally considered a deactivating group, yet it directs incoming electrophiles to the ortho and para positions. libretexts.orguobabylon.edu.iq

The inductive effect (-I) of fluorine is strongly electron-withdrawing due to its high electronegativity. This effect decreases the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. uobabylon.edu.iqlumenlearning.com

Conversely, the resonance effect (+R) involves the donation of one of fluorine's lone pairs of electrons to the aromatic π-system. uobabylon.edu.iq This effect increases the electron density on the ring, particularly at the ortho and para positions, as illustrated by the resonance structures. This resonance donation is, however, weaker for fluorine compared to other halogens due to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine atom. uobabylon.edu.iq

The presence of the strongly activating para-alkoxy group significantly enhances the electron density of the ring, counteracting the deactivating effect of the fluorine. The alkoxy group is a powerful ortho-, para-director. uobabylon.edu.iq Therefore, in this compound, the positions ortho to the alkoxy group (and meta to the fluorine) are highly activated and are the most probable sites for electrophilic attack.

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution Reactivity of this compound

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F | -I (Strongly deactivating) | +R (Weakly activating) | Weakly Deactivating | ortho-, para- |

| -O-CH₂CH(OEt)₂ | -I (Weakly deactivating) | +R (Strongly activating) | Strongly Activating | ortho-, para- |

In nucleophilic aromatic substitution (SNAr) reactions, the roles of the substituents are reversed. These reactions involve the attack of a nucleophile on the aromatic ring and the displacement of a leaving group. For an SNAr reaction to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group.

The fluorine atom, being highly electronegative, makes the carbon atom to which it is attached (the ipso-carbon) highly electrophilic and susceptible to nucleophilic attack. Furthermore, fluoride (B91410) is a good leaving group in this context. The presence of an electron-withdrawing group ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govnih.gov

In this compound, the fluorine atom can act as a leaving group. However, the diethoxyethoxy group is an electron-donating group, which would destabilize the Meisenheimer complex and thus disfavor a classical SNAr reaction. For a nucleophilic attack to occur at the carbon bearing the fluorine, a strong nucleophile and forcing reaction conditions would likely be necessary.

Table 2: Predicted Suitability for Nucleophilic Aromatic Substitution at the C-F Position

| Feature | Influence on SNAr Reactivity | Rationale |

| Fluorine as Leaving Group | Favorable | Fluoride is a good leaving group in SNAr reactions. |

| Electronic Nature of the Ring | Unfavorable | The electron-donating alkoxy group increases electron density, disfavoring nucleophilic attack. |

| Stabilization of Intermediate | Unfavorable | The electron-donating alkoxy group would destabilize the negative charge of the Meisenheimer complex. |

Stereochemical Aspects of Chemical Transformations

A thorough review of the scientific literature reveals no specific studies on the stereochemical aspects of chemical transformations involving this compound. The molecule itself is achiral. Reactions involving the aromatic ring or the ether linkages would not typically introduce a new chiral center unless a chiral reagent is used or a subsequent transformation creates one. The diethoxyethoxy side chain contains a stereocenter if one of the ethoxy groups is replaced by a different group, but in its current form, it is achiral. Without experimental data, any discussion on stereochemical outcomes would be purely speculative.

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 1-(2,2-diethoxyethoxy)-4-fluorobenzene is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region will display a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the fluorine atom will be influenced by both the fluorine and the ether linkage, while the protons ortho to the ether linkage will be coupled to the adjacent protons and show coupling to the fluorine atom. Hydrogens on carbons adjacent to an ether oxygen typically appear in the 3.4 to 4.5 δ range libretexts.org.

The aliphatic portion of the molecule gives rise to several signals. The methylene protons of the -OCH₂- group adjacent to the aromatic ring are expected to resonate downfield due to the deshielding effect of the aromatic ring and the ether oxygen. The methine proton of the acetal (B89532) group (-CH(OEt)₂) will appear as a triplet, coupled to the adjacent methylene protons. The ethoxy groups will present a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), a classic ethyl group pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to -O) | 6.85 - 7.00 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 4.5 |

| Aromatic H (ortho to -F) | 6.95 - 7.10 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 9.0 |

| -O-CH₂- (next to ring) | 4.05 - 4.15 | d | J ≈ 5.0 |

| -CH(OEt)₂ | 4.75 - 4.85 | t | J ≈ 5.0 |

| -O-CH₂-CH₃ (quartet) | 3.60 - 3.75 | q | J ≈ 7.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The aromatic carbons will appear in the range of 115-160 ppm. The carbon atom directly bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹J(C,F)) of over 200 Hz, appearing as a doublet in a coupled spectrum oregonstate.edu. The carbon attached to the ether oxygen (C-O) will also be significantly downfield.

The aliphatic carbons will resonate at higher field. The acetal carbon (-CH(OEt)₂) is characteristically found around 100 ppm. The methylene carbons of the ether and ethoxy groups will appear in the 60-70 ppm range, while the methyl carbons of the ethoxy groups will be the most upfield, typically around 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | 156 - 160 (d, ¹J(C,F) ≈ 240 Hz) |

| Aromatic C-O | 152 - 155 |

| Aromatic CH (ortho to -O) | 116 - 118 (d, ³J(C,F) ≈ 8 Hz) |

| Aromatic CH (ortho to -F) | 115 - 117 (d, ²J(C,F) ≈ 23 Hz) |

| Acetal CH | 100 - 102 |

| -O-CH₂- (next to ring) | 68 - 70 |

| -O-CH₂-CH₃ | 62 - 64 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Coupling constants (J) are approximate and refer to C-F coupling.

With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F is a sensitive nucleus for NMR spectroscopy rsc.org. The ¹⁹F NMR spectrum provides critical information about the electronic environment of the fluorine atom. For this compound, a single signal is expected. The chemical shift of this signal, relative to a standard like CFCl₃, is diagnostic. For monofluorobenzene, the chemical shift is approximately -113 ppm colorado.edu. The presence of an electron-donating para-alkoxy group will cause an upfield shift. The fluorine signal will be split into a multiplet due to coupling with the ortho and meta aromatic protons.

Table 3: Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: Chemical shift is relative to CFCl₃.

Two-dimensional (2D) NMR experiments are invaluable for establishing connectivity within a molecule rsc.org.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. Cross-peaks would be expected between the adjacent aromatic protons. In the aliphatic region, correlations would be seen between the -O-CH₂- protons and the acetal -CH proton, and within the ethoxy groups between the -OCH₂- and -CH₃ protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the molecular fragments. For instance, HMBC would show correlations from the aromatic protons ortho to the ether oxygen to the adjacent methylene carbon (-O-CH₂-), and from these methylene protons to the aromatic C-O carbon, thus confirming the link between the aromatic ring and the aliphatic chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. NOESY could reveal through-space interactions between the protons of the -OCH₂- group next to the ring and the aromatic protons ortho to the ether linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit several characteristic absorption bands.

A strong absorption due to the asymmetric C-O-C stretching of the aryl alkyl ether would be expected around 1250 cm⁻¹ libretexts.orgquimicaorganica.org. The aliphatic ether C-O-C stretch would appear as a strong band in the 1150-1050 cm⁻¹ region libretexts.orgquimicaorganica.org. The presence of the C-F bond would give rise to a strong absorption in the 1250-1100 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹ uc.edu. The aromatic C=C stretching vibrations will produce bands in the 1600-1475 cm⁻¹ region uc.edu.

Table 4: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| 1600 - 1475 | C=C stretch | Aromatic ring |

| ~1250 | Asymmetric C-O-C stretch | Aryl alkyl ether |

| 1250 - 1100 | C-F stretch | Aryl fluoride (B91410) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. For this compound (C₁₂H₁₇FO₃), the calculated molecular weight is 228.1161 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 228.

The fragmentation pattern provides structural clues. Fragmentation is the dissociation of unstable molecular ions wikipedia.org. A common fragmentation pathway for ethers is the alpha-cleavage, where the bond adjacent to the oxygen atom breaks miamioh.edu. Another likely fragmentation is the cleavage of the bond between the aromatic ring and the ether oxygen.

Key Expected Fragments:

m/z 228: Molecular ion [C₁₂H₁₇FO₃]⁺˙.

m/z 111: Fluorophenoxy cation [FC₆H₄O]⁺, formed by cleavage of the O-CH₂ bond.

m/z 103: Diethoxyethyl cation [CH(OCH₂CH₃)₂]⁺, a common fragment from diethyl acetals.

m/z 73: Ethoxyethyl cation [CH₂CH(OCH₂CH₃)]⁺ or triethoxymethane fragment loss.

m/z 45: Ethoxy cation [CH₃CH₂O]⁺.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Monofluorobenzene |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In the case of this compound, the primary chromophore—the part of the molecule responsible for light absorption—is the substituted benzene ring.

The electronic spectrum of benzene and its derivatives is characterized by absorptions arising from π → π* transitions. Benzene itself typically exhibits two main absorption bands: a strong primary band around 200 nm and a weaker, fine-structured secondary band near 255 nm. The presence of substituents on the benzene ring can significantly influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

In this compound, two substituents are present on the benzene ring: a fluorine atom and a diethoxyethoxy group, positioned in a para arrangement. Both the fluorine atom (a halogen) and the alkoxy group (-OR) are considered auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption.

Bathochromic Shift (Red Shift): Both the fluorine and the alkoxy group possess non-bonding electrons (lone pairs) that can interact with the π-electron system of the benzene ring through resonance. This delocalization of electrons effectively lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the π → π* transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). The alkoxy group, being a stronger electron-donating group than fluorine, is expected to have a more pronounced effect on this shift.

Hyperchromic Effect: The presence of these auxochromes also typically leads to an increase in the intensity of the absorption bands (a hyperchromic effect).

Based on these principles, the UV-Vis spectrum of this compound is anticipated to show its primary and secondary absorption bands at longer wavelengths compared to unsubstituted benzene. A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent like hexane might look as follows, based on data for similar substituted benzenes:

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| Primary π → π | ~ 220 - 240 | > 8,000 | Hexane |

| Secondary π → π | ~ 270 - 290 | ~ 1,000 - 3,000 | Hexane |

Note: This is an illustrative table based on the expected effects of the substituents. Actual experimental values may vary.

The solvent can also influence the UV-Vis spectrum. In polar solvents, interactions with the solvent molecules can stabilize the ground and excited states to different extents, potentially leading to further shifts in the absorption maxima.

Integrated Spectroscopic Data Analysis for Comprehensive Structural Assignment

While UV-Vis spectroscopy provides valuable information about the electronic structure of this compound, a complete and unambiguous structural assignment requires the integration of data from multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. For this compound, characteristic absorption bands would be expected for:

Aromatic C-H stretching just above 3000 cm⁻¹.

Aliphatic C-H stretching from the ethoxy groups between 2850 and 3000 cm⁻¹.

A strong C-O-C stretching vibration for the ether linkages, typically in the 1050-1250 cm⁻¹ region. Phenyl alkyl ethers often show two distinct bands in this range. libretexts.orgpressbooks.pubopenstax.org

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ range. pressbooks.pub

A C-F stretching vibration, which would appear in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide detailed information about the number and connectivity of hydrogen atoms. Specific chemical shifts would be expected for the aromatic protons (in the range of 6.5-8.0 δ), the protons on the carbons adjacent to the ether oxygens (downfield shifted to around 3.4-4.5 δ), and the terminal methyl protons of the ethoxy groups. libretexts.orgpressbooks.pubopenstax.org The splitting patterns of the aromatic protons would confirm the 1,4-disubstitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would resonate in the 110-160 ppm region, with the carbon attached to the fluorine showing a characteristic splitting due to C-F coupling. The aliphatic carbons of the diethoxyethoxy group would appear in the upfield region, with those directly bonded to oxygen being deshielded and appearing at a higher chemical shift (typically 50-80 δ). libretexts.orgpressbooks.pubopenstax.org

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern. The molecular ion peak would confirm the molecular formula (C₁₂H₁₇FO₃). Fragmentation would likely involve cleavage of the ether linkages and loss of ethoxy or diethoxyethoxy groups, providing further evidence for the proposed structure.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

No specific Density Functional Theory (DFT) studies have been published for 1-(2,2-Diethoxyethoxy)-4-fluorobenzene.

However, DFT is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is widely applied to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For a molecule like this compound, DFT calculations would typically be employed to predict bond lengths, bond angles, and dihedral angles. These calculations would provide insights into the three-dimensional arrangement of the atoms.

Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. In studies of related fluorinated aromatic compounds, DFT has been used to understand how fluorine substitution alters the electronic structure and properties of the benzene (B151609) ring. aip.org

An illustrative data table of what DFT calculations might yield for the geometric parameters of this compound is presented below. Please note this data is hypothetical.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | C-C (aromatic) | 1.39 Å |

| Bond Angle | C-C-F | 119.5° |

| Bond Angle | C-O-C | 118.2° |

| Dihedral Angle | F-C-C-O | 180.0° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

There are no published theoretical predictions of spectroscopic parameters for this compound.

Computational chemistry methods, particularly DFT, are frequently used to predict spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict chemical shifts (δ) for various nuclei, such as ¹H, ¹³C, and ¹⁹F. These predictions are valuable for assigning experimental spectra and confirming molecular structures. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. For fluorinated aromatic compounds, specific scaling factors may be applied to computed isotropic shifts to improve agreement with experimental data. researchgate.net

Similarly, theoretical calculations can predict infrared (IR) frequencies and intensities corresponding to the vibrational modes of a molecule. This information aids in the interpretation of experimental IR spectra, allowing for the identification of functional groups and the characterization of molecular structure.

A hypothetical table of predicted NMR chemical shifts for this compound is shown below for illustrative purposes.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹⁹F | para-F | -115.3 |

| ¹³C | C-F | 162.1 |

| ¹³C | C-O (aromatic) | 155.8 |

| ¹H | Aromatic (ortho to F) | 7.05 |

| ¹H | Aromatic (ortho to O) | 6.90 |

Theoretical Modeling of Reaction Mechanisms and Transition States

No theoretical modeling of reaction mechanisms or transition states involving this compound has been reported in the scientific literature.

Theoretical modeling is a critical tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Techniques like DFT can be used to calculate the geometries and energies of transition states. The activation energy of a reaction can then be determined, providing insight into the reaction kinetics. For fluoroaromatic compounds, theoretical studies have investigated reaction mechanisms such as nucleophilic aromatic substitution and C-F bond activation. osti.govchemistryworld.com These studies help to understand the influence of the fluorine substituent on the reactivity of the aromatic ring. For example, quantum-chemical studies on the reaction of benzene with fluorine have elucidated the pathways for hydrogen abstraction and substitution. mdpi.com

Conformational Analysis and Energy Landscapes of the Compound

A conformational analysis and a detailed energy landscape for this compound have not been published.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, which has several rotatable single bonds in its diethoxyethoxy side chain, a large number of conformations are possible.

Computational methods can be used to explore the potential energy surface of the molecule and identify the various stable conformations (local minima) and the energy barriers (transition states) between them. This creates an energy landscape that reveals the relative stabilities of different conformers and the pathways for interconversion. The most stable conformation, the global minimum, is the one that the molecule is most likely to adopt. Understanding the conformational preferences is important as it can influence the molecule's physical properties and biological activity. For flexible ether chains, gauche and anti conformations around the C-C and C-O bonds are typically analyzed to determine the lowest energy structures. princeton.edu

An illustrative table showing the relative energies of hypothetical conformers of this compound is provided below.

| Conformer | Dihedral Angles (O-C-C-O, C-C-O-C) | Relative Energy (kcal/mol) |

| A | gauche, anti | 0.00 |

| B | anti, anti | 0.85 |

| C | gauche, gauche | 1.20 |

| D | anti, gauche | 1.55 |

Simulation and Analysis of Intermolecular Interactions

There are no specific studies on the simulation and analysis of intermolecular interactions of this compound.

The physical properties of a compound in its condensed phases (liquid and solid) are governed by intermolecular interactions. These non-covalent forces include van der Waals forces (dispersion and dipole-dipole interactions) and, where applicable, hydrogen bonding. For this compound, the polar C-F and C-O bonds would lead to dipole-dipole interactions. The ether oxygen atoms could also act as hydrogen bond acceptors.

Computational methods can be used to simulate and analyze these interactions. Molecular dynamics (MD) simulations, for example, can model the behavior of a large number of molecules over time, providing insights into the structure and properties of the liquid state. Quantum chemical calculations can be used to determine the strength and nature of interactions between pairs or small clusters of molecules. For polyethers, intermolecular interactions play a significant role in their physical properties. researchgate.net

Application of Machine Learning and Artificial Intelligence in Predicting Organic Reaction Outcomes

There are no specific applications of machine learning (ML) or artificial intelligence (AI) reported for predicting reaction outcomes for this compound.

In recent years, ML and AI have emerged as powerful tools in chemistry for predicting the outcomes of organic reactions. rjptonline.org These models are trained on large datasets of known reactions and can learn to predict the major product of a reaction, its yield, or the optimal reaction conditions.

For a compound like this compound, an ML model could potentially predict the products of various transformations, such as electrophilic aromatic substitution on the fluorobenzene (B45895) ring or reactions involving the ether linkages. These predictive models can accelerate the discovery of new synthetic routes and reduce the need for extensive experimental screening. The development of such models often involves representing molecules as numerical descriptors or "fingerprints" that the algorithm can process. Hybrid DFT/ML models have shown promise in predicting activation energies for reactions like nucleophilic aromatic substitution. rsc.org

Intermolecular Interactions and Their Impact on Molecular Recognition and Assembly

Hydrogen Bonding Involving the Fluorine Atom (e.g., C-F···H-C, C-F···C=O interactions)

The fluorine atom in 1-(2,2-diethoxyethoxy)-4-fluorobenzene, owing to its high electronegativity, can participate in various non-covalent interactions, including hydrogen bonds. While traditionally considered a weak hydrogen bond acceptor, organic fluorine can form notable interactions, particularly with activated C-H donors.

C-F···H-C Interactions:

C-F···C=O Interactions:

Although this compound does not possess a carbonyl group, in cocrystals or multicomponent systems with molecules containing carbonyl functionalities, C-F···C=O interactions could play a role in molecular recognition. The interaction between the electrophilic carbon of the carbonyl group and the nucleophilic fluorine atom can contribute to the stability of the supramolecular architecture.

The nature of these fluorine-involved hydrogen bonds is a subject of ongoing research, with both experimental and computational studies providing insights into their strength and directionality. Advanced computational techniques, such as Density Functional Theory (DFT), are often employed to characterize and quantify these weak interactions. researchgate.netnih.gov

Weak Non-Covalent Interactions Involving the Diethoxyethoxy Group

The diethoxyethoxy group introduces significant flexibility and additional sites for weak non-covalent interactions, which are crucial in determining the conformational landscape and packing of this compound.

Aromatic Interactions (e.g., π-π Stacking) in Crystal Packing

Aromatic rings, such as the fluorobenzene (B45895) moiety in this compound, are well-known to engage in π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron-rich π-systems of adjacent aromatic rings.

The presence of a fluorine atom on the benzene (B151609) ring significantly modulates its electronic properties and, consequently, its π-π stacking behavior. Fluorination can disrupt typical π-π stacking arrangements observed in non-fluorinated analogues. rsc.org Studies on halobenzenes have shown that closest aromatic approaches involving fluorine exhibit fewer examples of ideal π-π stacking and more instances of offset or edge-to-face arrangements. rsc.org This is attributed to the alteration of the quadrupole moment of the aromatic ring by the electronegative fluorine atom.

In the crystal structure of this compound, one might expect to observe offset π-π stacking or T-shaped arrangements where the edge of one aromatic ring interacts with the face of another. The interplay between these aromatic interactions and the other non-covalent forces, such as hydrogen bonding and van der Waals interactions from the diethoxyethoxy group, will ultimately determine the final crystal packing.

Supramolecular Assembly and Crystal Engineering Principles

The principles of supramolecular chemistry and crystal engineering aim to control the assembly of molecules into well-defined, functional architectures. nih.gov The diverse array of non-covalent interactions present in this compound makes it an interesting candidate for the application of these principles.

By understanding and manipulating the hierarchy of intermolecular interactions, it is possible to guide the self-assembly process towards specific crystalline forms (polymorphs) with distinct properties. For instance, the introduction of specific functional groups that can form strong and directional hydrogen bonds can be used to create robust supramolecular synthons, which are reliable structural motifs in crystal engineering. usf.edu

Computational Analysis of Interaction Energies within Molecular Systems

Computational chemistry provides powerful tools for the quantitative analysis of intermolecular interaction energies, offering insights that can be difficult to obtain experimentally. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used to calculate the binding energies of molecular dimers and clusters, providing a measure of the strength of the non-covalent interactions. researchgate.netbanglajol.info

For a molecule like this compound, computational analysis can be employed to:

Determine the most stable conformations of the molecule by exploring the potential energy surface.

Calculate the interaction energies of different dimer configurations (e.g., head-to-head, head-to-tail) to understand the preferred modes of association.

Decompose the total interaction energy into its various components (electrostatic, dispersion, exchange-repulsion, and induction) to elucidate the nature of the dominant forces.

Visualize non-covalent interactions using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index, which can identify and characterize weak interactions in real space. rsc.org

Such computational studies on related fluorinated aromatic ethers and molecules with alkoxy chains are essential for rationalizing observed crystal structures and for predicting the supramolecular behavior of new materials. nih.govrsc.org

Below is a hypothetical data table summarizing the types of intermolecular interactions that could be present in this compound, along with their potential energetic contributions, based on literature values for similar interactions.

Table 1: Potential Intermolecular Interactions in this compound and Their Estimated Energies.

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bonding | C-F ··· H-C (aromatic/aliphatic) | 0.5 - 2.0 |

| Hydrogen Bonding | C-O (ether) ··· H-C | 0.5 - 1.5 |

| π-π Stacking | Fluorobenzene ··· Fluorobenzene | 1.0 - 5.0 |

| van der Waals | Diethoxyethoxy chain ··· Diethoxyethoxy chain | Variable, cumulative |

Note: The actual interaction energies for this compound would require specific computational calculations or experimental determination.

Advanced Research Directions and Potential Applications in Chemical Science

Role as a Building Block in the Synthesis of Complex Organic Molecules

1-(2,2-Diethoxyethoxy)-4-fluorobenzene serves as a crucial starting material for the construction of more elaborate molecular architectures, particularly those with applications in medicinal chemistry. The acetal (B89532) group can be hydrolyzed to reveal a reactive aldehyde, while the fluorinated aromatic ring provides a site for various coupling reactions and influences the electronic properties of the molecule.

Two notable examples of its application as a building block are in the synthesis of 1H-indazole compounds and in the creation of highly potent inhibitors of Embryonic Ectoderm Development (EED). In the synthesis of 1H-indazoles, the fluorophenyl moiety can be incorporated into the final heterocyclic structure, which is a common scaffold in pharmacologically active compounds. ossila.comnih.govnih.gov

A more detailed application is its use as a key intermediate in the synthesis of the exceptionally potent and orally efficacious EED inhibitor, EEDi-5285. nih.govnih.govresearchgate.netmedchemexpress.com The synthesis involves the reaction of 3-bromo-4-fluorophenol with 2-bromo-1,1-diethoxyethane to form 2-bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene, a direct precursor that undergoes further transformations to yield the final complex inhibitor. nih.govumich.edu This inhibitor has demonstrated the ability to achieve complete and persistent tumor regression in preclinical models, highlighting the importance of this compound as a foundational component in the development of novel therapeutics. nih.govnih.govresearchgate.netmedchemexpress.com

| Intermediate Compound | Precursor | Application |

| 2-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene | 3-bromo-4-fluorophenol and 2-bromo-1,1-diethoxyethane | Synthesis of EEDi-5285 |

| 1H-Indazole derivatives | This compound | Development of pharmacologically active compounds |

Exploration in Materials Science Research

Organic Electronics and Optoelectronic Applications (if structural motifs are relevant)

There is no specific research available that details the use of this compound in organic electronics or optoelectronics.

Development of Novel Functional Materials

There is no specific research available detailing the use of this compound in the development of novel functional materials.

Strategic Modification for Bioisosteric Applications in Medicinal Chemistry Research

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a drug's efficacy, selectivity, or pharmacokinetic profile, is a cornerstone of modern medicinal chemistry. The 4-fluorophenyl group present in this compound is a classic example of a bioisosteric replacement for a simple phenyl group or a hydrogen atom. ossila.com

The introduction of a fluorine atom can have several beneficial effects on a drug candidate. ossila.com These include:

Increased Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby improving binding affinity.

Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of a molecule, which can in turn affect its solubility, permeability, and oral bioavailability.

| Bioisosteric Replacement | Desired Outcome | Example Application |

| H → F | Increased metabolic stability, enhanced binding affinity, modulated physicochemical properties | Incorporation into drug candidates like EEDi-5285 |

| Phenyl → 4-Fluorophenyl | Improved pharmacokinetic profile, enhanced target interaction | Design of novel therapeutics |

Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netflinders.edu.auchemistryviews.orgrsc.orgnih.gov While the principles of flow chemistry are broadly applicable to many organic transformations, there is no specific literature that describes the integration of this compound into a continuous flow synthesis process.

Future Prospects in Sustainable Organic Synthesis and Green Chemical Technologies

Green chemistry principles aim to reduce the environmental impact of chemical processes by, for example, using renewable feedstocks, reducing waste, and employing safer solvents and catalysts. unife.itmgesjournals.comsigmaaldrich.comwhiterose.ac.ukscienceopen.com The application of these principles to the synthesis and use of this compound has not been specifically reported in the scientific literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2-Diethoxyethoxy)-4-fluorobenzene?

- Methodology :

- Route 1 : Nucleophilic substitution of 4-fluorophenol with 2-chloro-1,1-diethoxyethane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Route 2 : Friedel-Crafts alkylation using 4-fluorobenzene and diethoxyethyl bromide in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC and optimize solvent polarity (e.g., dichloromethane vs. toluene) to enhance yield .

- Key Considerations :

- Control reaction temperature to avoid acetal group decomposition (~1260 cm⁻¹ IR absorption confirms acetal stability) .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials .

Q. How can the purity and structural integrity of this compound be verified?

- Analytical Techniques :

- IR Spectroscopy : Confirm acetal C-O-C stretching at ~1260 cm⁻¹ and aromatic C-F absorption at 1200–1100 cm⁻¹ .

- ¹H/¹³C NMR : Identify fluorine-induced splitting patterns (e.g., para-fluorine coupling in aromatic protons) and diethoxyethoxy group signals (δ ~3.5–4.5 ppm for ethoxy protons) .

- Elemental Analysis : Validate molecular formula (C₁₂H₁₇FO₃) with ≤0.3% deviation in C/H/N content .

Q. What safety precautions are necessary when handling this compound?

- PPE Requirements :

- Respiratory protection (NIOSH-approved vapor respirator), nitrile gloves, and safety goggles to prevent inhalation/skin contact .

- Engineering Controls :

- Use fume hoods for synthesis/purification steps and install emergency showers/eyewash stations .

- Waste Disposal :

- Collect organic waste in designated containers and comply with local regulations for halogenated solvent disposal .

Advanced Research Questions

Q. How does the diethoxyethoxy group influence the compound’s reactivity in further synthetic applications?

- Acetal Stability :

- The diethoxyethoxy group is acid-labile; exposure to HCl or H₂SO₄ hydrolyzes it to a carbonyl group, enabling its use as a protecting group in multistep syntheses .

- Electrophilic Substitution :

- The electron-donating ethoxy groups activate the benzene ring for electrophilic substitution (e.g., nitration or halogenation at the meta position relative to fluorine) .

- Data Contradictions :

- Conflicting reports on acetal stability under basic conditions require validation via controlled experiments (e.g., refluxing in NaOH/ethanol and monitoring degradation via GC-MS) .

Q. What analytical challenges arise when differentiating this compound from structural analogs?

- Challenge 1 : Distinguishing from isomers like 1-(3,4-diethoxybenzyl)-fluorobenzene requires high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ = 241.1184) and isotopic patterns .

- Challenge 2 : Overlapping NMR signals with analogs (e.g., 4-fluorobenzene derivatives) can be resolved via ²D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Mitigation Strategy : Cross-reference spectral libraries (e.g., PubChem, EPA DSSTox) and validate with synthetic controls .

Q. How to resolve contradictions in spectral data across studies?

- Case Study : Discrepancies in reported IR absorption for the C-F bond (1100–1200 cm⁻¹ vs. 1050–1150 cm⁻¹) may arise from solvent effects (e.g., KBr pellet vs. neat film). Standardize measurement conditions and compare with computational data (DFT-predicted vibrational modes) .

- Collaborative Approach : Share raw data (e.g., NMR FID files) via open-access platforms to enable peer validation .

Key Notes

- Prioritize peer-reviewed synthesis protocols (e.g., TU Darmstadt dissertation) for reproducibility .

- Consult PubChem/DSSTox for authoritative physicochemical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.